molecular formula C20H28O3 B1251193 Phomactin B2

Phomactin B2

Cat. No.: B1251193
M. Wt: 316.4 g/mol
InChI Key: VHPDNWQKZMURPV-SXTALHNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomactin B2 is a diterpenoid secondary metabolite originating from marine fungi, first identified in a species of Phoma . It belongs to the phomactin family of natural products, which share a unique and synthetically challenging bicyclo[9.3.1]pentadecane ring system . This compound is a recognized antagonist of the platelet-activating factor (PAF) receptor, making it a valuable tool for researching inflammatory processes and thrombotic diseases . The complex molecular architecture of this compound, characterized by its fused ring framework and multiple stereocenters, has also made it a significant target for total synthesis, driving advancements in synthetic organic chemistry methodology . The first total synthesis of (±)-phomactin B2 was achieved using a key intramolecular cyclohexadienone annulation of a Fischer carbene complex, underscoring the compound's synthetic interest . Researchers utilize this compound to probe PAF-mediated signaling pathways and cellular responses. This product is intended for research purposes only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(3S,5R,8E,12S,13S,14S)-14-hydroxy-5,9,12,13-tetramethyl-16-methylidene-4-oxatricyclo[10.3.1.03,5]hexadeca-1(15),8-dien-2-one

InChI

InChI=1S/C20H28O3/c1-12-7-6-9-20(5)18(23-20)17(22)15-11-16(21)14(3)19(4,10-8-12)13(15)2/h7,11,14,16,18,21H,2,6,8-10H2,1,3-5H3/b12-7+/t14-,16+,18-,19-,20-/m1/s1

InChI Key

VHPDNWQKZMURPV-SXTALHNFSA-N

Isomeric SMILES

C[C@@H]1[C@H](C=C2C(=C)[C@]1(CC/C(=C/CC[C@@]3([C@@H](C2=O)O3)C)/C)C)O

Canonical SMILES

CC1C(C=C2C(=C)C1(CCC(=CCCC3(C(C2=O)O3)C)C)C)O

Synonyms

phomactin B2

Origin of Product

United States

Discovery and Isolation Methodologies of Phomactins

Source Organisms and Fungal Strain Characterization

The primary source of phomactins, including Phomactin B2, has been identified as fungi, particularly those isolated from marine environments. acs.orgmdpi.comacs.org

Marine Fungi (e.g., Phoma sp.) as Producers

A key producer of phomactins is the marine fungus Phoma sp. acs.orgmdpi.comacs.orggoogle.com The initial discovery of phomactin A and subsequent derivatives like Phomactin B, B1, B2, C, and D were reported from a Phoma sp. strain (SANK 11486) obtained from the shell of the crab Chionoecetes opilio. mdpi.comacs.orgnih.gov Another terrestrial Phoma sp., isolated from leaf litter, was also found to produce phomactin derivatives, including Sch 47918 (identical to phomactin C) and compounds later identified as phomactin A. mdpi.com Beyond the Phoma genus, other marine-derived fungi have been reported to produce phomactin derivatives, such as an unidentified fungus isolated from the marine brown alga Ishige okamurae, which produced phomactin H, I, and J. mdpi.comresearchgate.netmdpi.com More recently, a fungus identified as Biatriospora sp. has been shown to produce phomactins, including novel variants and the first nitrogen-bearing phomactin, phomactinine. nih.govacs.org Neocucurbitaria unguis-hominis has also been reported to produce phomactin diterpenes. frontiersin.orgfrontiersin.org

Cultivation and Fermentation Strategies for Metabolite Production

The production of phomactins from fungal sources typically involves cultivation and fermentation processes. While specific detailed protocols for this compound are not extensively detailed in the search results, general strategies for phomactin production from fungal cultures are mentioned. For instance, fermentation of the Phoma sp. strain (SANK 11486) yielded phomactins, which were then isolated from the culture broth and extract. acs.org Another study mentions fermentation of an unidentified marine-derived fungus (MPUC046) using wheat as a substrate, followed by extraction of the fermented material. researchmap.jp These examples highlight the use of fermentation broths and solid substrates for cultivating the fungi to induce the production of secondary metabolites like phomactins. Production via fermentation is considered a method of choice for obtaining these compounds. fapesp.br

Structural Elucidation and Stereochemical Assignment

Elucidation of the Bicyclo[9.3.1]pentadecane Core System

The phomactin family, including phomactin B2, is defined by its distinctive bicyclo[9.3.1]pentadecane carbocyclic framework nih.govnih.govresearchgate.net. This core consists of a six-membered ring fused to a twelve-membered ring, forming a complex cage-like structure. The elucidation of this core system for this compound, as with other phomactins, relied initially on extensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data, including 1D and 2D NMR techniques such as ¹H NMR, ¹³C NMR, HMQC, DQF-COSY, and HMBC acs.orgresearchmap.jp. These experiments provide crucial information about the connectivity of atoms and the presence of various functional groups within the molecule. Mass spectrometry (MS) also played a vital role in determining the molecular formula and mass of this compound, providing complementary information to the NMR data acs.orgresearchgate.net.

Advanced Spectroscopic and Crystallographic Methods in Structural Confirmation

While spectroscopic methods provide substantial information about the structure, unambiguous confirmation of both the relative and absolute configuration of complex natural products like this compound often requires more advanced techniques.

X-ray Diffraction Studies on this compound and Derivatives

X-ray diffraction analysis is a powerful technique for definitively determining the solid-state structure of crystalline compounds, including the precise positions of atoms and their relative stereochemistry acs.orgresearchgate.netresearchgate.netuodiyala.edu.iq. For this compound, X-ray crystallography of crystalline samples of the compound or its derivatives was instrumental in confirming the bicyclo[9.3.1]pentadecane core structure and establishing the relative configuration of the stereocenters within the molecule acs.orgresearchgate.net. For example, X-ray analysis was used in synthetic studies of this compound intermediates to confirm structural assignments and overcome challenges in stereochemical control nih.govnih.gov. The structure of phomactin S, another congener, was unambiguously determined by X-ray diffraction analysis, which also corroborated its relative configuration researchgate.net.

Application of Mosher's Method for Absolute Configuration

Determining the absolute configuration, which refers to the specific spatial arrangement of atoms at chiral centers, is crucial for understanding the biological activity of a chiral molecule. Mosher's method is a widely used technique for determining the absolute configuration of secondary alcohols researchgate.netuodiyala.edu.iq. This method involves derivatizing the alcohol with Mosher's acid chloride (MTPA-Cl) to form diastereomeric esters. The difference in the ¹H NMR chemical shifts of the protons in these diastereomers, particularly those near the stereocenter, can be analyzed to deduce the absolute configuration of the original alcohol researchgate.net. The advanced Mosher's method was applied to this compound (specifically referred to as 2a in one study) and other phomactins like phomactin B (1a) and B1 (1c) to determine their absolute configurations acs.orgresearchgate.net.

Circular Dichroism Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is another valuable technique for investigating the stereochemistry of chiral molecules, particularly those containing chromophores researchgate.netuodiyala.edu.iquni-frankfurt.de. CD measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting CD spectrum, which plots the differential absorbance against wavelength, can provide information about the absolute configuration and conformation of the molecule uodiyala.edu.iquni-frankfurt.de. CD spectroscopy was used in conjunction with other methods, including the advanced Mosher's method, to determine the absolute configuration of this compound and other phomactin congeners acs.orgresearchgate.net. While CD can be highly informative, its application can be challenging for molecules without suitable chromophores or in cases where conformational flexibility complicates the interpretation of the spectra researchmap.jpuni-frankfurt.de.

Challenges in Structural Elucidation for Phomactin Congeners

Despite the powerful techniques available, the structural elucidation of phomactin congeners can present challenges. The inherent complexity of the bicyclo[9.3.1]pentadecane core and the presence of multiple stereocenters contribute to these difficulties nih.govnih.govacs.org. Additionally, some phomactins may be isolated in very small quantities, making extensive spectroscopic analysis challenging researchgate.netmdpi.com. For certain congeners, obtaining suitable crystals for X-ray diffraction can be difficult researchmap.jp. In such cases, a combination of advanced NMR techniques, chemical derivatization, computational methods, and comparison with known phomactin structures are employed to piece together the structural information researchgate.netresearchgate.net. The presence of sensitive functional groups or the potential for conformational flexibility can also add layers of complexity to the structural and stereochemical assignment process nih.govresearchmap.jpacs.org.

Compound Names and PubChem CIDs

Biosynthesis and Biogenetic Pathways of Phomactins

Proposed Biogenetic Origin from Geranylgeranyl Diphosphate (B83284) (GGDP)

The biogenetic origin of phomactins is proposed to be geranylgeranyl diphosphate (GGDP), a universal precursor for diterpenoids researchgate.netrsc.orgnih.govresearchgate.netmdpi.com. GGDP is a C20 isoprenoid molecule formed through the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways. The cyclization of GGDP is the initial and a critical step in the biosynthesis of diverse diterpene skeletons, including the phomactins mdpi.com. This process is catalyzed by diterpene cyclases.

Identification and Characterization of Key Biosynthetic Enzymes

Recent research has successfully identified and characterized the key enzymes responsible for phomactin biosynthesis in marine fungi, notably from Phoma sp. ATCC 74077 researchgate.netrsc.orgnih.gov. Despite the structural complexity of phomactins, their biosynthesis appears to involve a remarkably concise enzymatic cascade primarily mediated by two key enzymes: a type I diterpene cyclase and a cytochrome P450 monooxygenase researchgate.netnih.govresearchgate.netablesci.com.

Role of Type I Diterpene Cyclases (e.g., PhmA)

A pivotal enzyme in the phomactin biosynthetic pathway is the type I diterpene cyclase, designated as PhmA researchgate.netrsc.orgnih.gov. PhmA is responsible for catalyzing the cyclization of GGDP to form the phomactatriene skeleton researchgate.netrsc.org. This cyclization involves a series of intricate carbocation-initiated rearrangements, ultimately leading to the formation of the core bicyclo[9.3.1]pentadecane structure researchgate.net. Studies, including those involving a crystal complex of PhmA with a substrate analogue, have provided insights into the enzyme's metal-ion-binding mode and catalytic mechanism researchgate.netnih.gov. Site-directed mutagenesis experiments have further elucidated the roles of specific active site residues in stabilizing reactive carbocation intermediates and influencing the cyclization pathway, sometimes leading to shunt products researchgate.net.

Function of P450 Monooxygenases (e.g., PhmC) in Diversification

Following the cyclization of GGDP by PhmA, tailoring modifications are introduced by a P450 monooxygenase, referred to as PhmC researchgate.netrsc.orgnih.gov. PhmC catalyzes sequential oxidation reactions at multiple sites on the phomactatriene scaffold researchgate.netnih.gov. These oxidative modifications are crucial for generating the structural diversity observed within the phomactin family, leading to the formation of various phomactin congeners, including Phomactin B2 researchgate.netnih.gov. Cytochrome P450 monooxygenases are known for their broad substrate specificity and ability to perform diverse oxidative reactions, contributing significantly to the chemical space of natural products nih.gov.

Mechanistic Studies of Biosynthetic Rearrangements (e.g., Isotope Labeling Experiments)

Detailed mechanistic studies, particularly using isotope labeling experiments, have been instrumental in unraveling the complex rearrangements that occur during phomactin biosynthesis researchgate.netnih.govnih.govresearchgate.netablesci.comnih.gov. By feeding isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or GGDP, to the producing organism, researchers can track the fate of specific carbon atoms throughout the biosynthetic pathway researchgate.netnih.govmdpi.com. These experiments have provided crucial evidence supporting proposed cyclization mechanisms and identifying specific hydride and methyl shifts that are essential for forming the unique phomactin skeleton researchgate.net. For instance, ¹³C-labeling experiments have revealed a 1,2-methyl shift, while ²H-labeling experiments have indicated 1,2-hydride shifts at specific positions during the biosynthesis researchgate.net.

Genomic and Metabolomic Approaches to Phomactin Biosynthesis Research

Chemical Synthesis Strategies for Phomactin B2

Total Synthesis Approaches to (±)-Phomactin B2

One notable total synthesis of racemic (±)-Phomactin B2 was achieved by Wulff and co-workers. nih.govacs.orgnih.govresearchgate.netnih.govfigshare.comacs.orgmsu.edugoogle.comscribd.com This approach featured an intramolecular cyclohexadienone annulation of a Fischer carbene complex as a key step to simultaneously construct both rings of the bicyclic system. acs.orgnih.govresearchgate.netnih.govacs.orgmsu.edu

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis in the Wulff synthesis of (±)-Phomactin B2 targeted a cyclohexadienone intermediate. nih.govmsu.edu This intermediate was envisioned to arise from the thermolysis of a chromium carbene complex. nih.govmsu.edu This disconnection highlights the strategy of forming the fused bicyclic system in a single key step. Other retrosynthetic plans for phomactins have often focused on constructing the six-membered ring before the twelve-membered ring, but the Wulff approach offered a different strategy involving simultaneous ring assembly. nih.gov

Methodologies for Macrocycle Formation

In the context of the Wulff synthesis of (±)-Phomactin B2, the macrocyclic (12-membered) ring is formed concurrently with the six-membered ring via the intramolecular cyclohexadienone annulation of the Fischer carbene complex. acs.orgnih.govresearchgate.netnih.govmsu.edu This is distinct from strategies used in the synthesis of other phomactins, where macrocyclization might be achieved through reactions like intramolecular sulfone alkylation, Suzuki macrocyclization, or ring-closing metathesis at a later stage. researchgate.netmsu.edunih.gov

Strategies for Construction of the Fused Cyclohexane (B81311) Ring System

The fused cyclohexane ring system in (±)-Phomactin B2 is constructed in the Wulff synthesis through the intramolecular cyclohexadienone annulation of the Fischer carbene complex. acs.orgnih.govresearchgate.netnih.govmsu.edu This reaction directly generates both the six-membered ring and the twelve-membered ring of the bicyclo[9.3.1]pentadecane core in a single step. acs.orgnih.govresearchgate.netnih.gov

Stereoselective and Diastereoselective Transformations

Stereochemical control is crucial in the synthesis of Phomactin B2 due to its multiple stereocenters. In the Wulff synthesis, several stereoselective and diastereoselective transformations were employed. The key intramolecular cyclohexadienone annulation of the Fischer carbene complex produced the bicyclic system as a mixture of diastereomers. acs.orgnih.govresearchgate.netnih.gov Further steps involved stereoselective methylation of a cyclohexenone and hydroxyl-directed epoxidation of an alkene to establish specific stereocenters. nih.govresearchgate.netnih.gov

Intramolecular Cyclohexadienone Annulation of Fischer Carbene Complexes

The intramolecular cyclohexadienone annulation of a chromium carbene complex was the pivotal step in the Wulff total synthesis of (±)-Phomactin B2. acs.orgnih.govresearchgate.netnih.govfigshare.comacs.orgmsu.edu This reaction involved the thermolysis of a carbene complex, initiating the loss of a carbon monoxide ligand and subsequent intramolecular reaction of the carbene with an alkyne function to form the cyclohexadienone. nih.govmsu.edu This process simultaneously assembled the six- and twelve-membered rings of the [9.3.1] pentadecane (B166386) core. acs.orgnih.govresearchgate.netnih.govmsu.edu The annulation of the specific carbene complex used in the synthesis of (±)-Phomactin B2 (complex 3a) yielded the desired bicyclic system in 60% yield as a 4:1 mixture of diastereomers at 60 °C. acs.orgnih.gov

An interactive data table summarizing the outcome of the intramolecular cyclohexadienone annulation:

Carbene ComplexTemperature (°C)Yield (%)Diastereomeric Ratio (Major:Minor)
3a60604:1
Peterson Olefination

Peterson olefination was utilized in the later stages of the Wulff synthesis of (±)-Phomactin B2 to install an exocyclic double bond. acs.orgnih.govresearchgate.netnih.govacs.org Initially, this reaction faced challenges due to steric hindrance from a TIPS protecting group near the carbonyl group. nih.govresearchgate.netnih.govacs.org X-ray analysis of intermediates revealed that the TIPS group blocked the approach of trimethylsilyl-methyllithium. nih.govresearchgate.netnih.govacs.org Replacing the TIPS group with a less sterically demanding MOM group facilitated a successful Peterson olefination, allowing for the facile installation of the required double bond. nih.govresearchgate.netnih.govacs.org

Stereoselective Methylation and Hydroxyl-Directed Epoxidation

Stereoselective methylation and hydroxyl-directed epoxidation are key transformations employed in the synthesis of the phomactin core. In one approach to the total synthesis of (±)-phomactin B2, a stereoselective methylation of a cyclohexenone was a notable step. nih.govresearchgate.netnih.gov Following this, a hydroxyl-directed epoxidation of an alkene was utilized to introduce the necessary oxygen functionality with control over the stereochemistry. nih.govresearchgate.netnih.gov In a reported synthesis, the hydroxyl group was protected as an acetate (B1210297) to prevent competing epoxidation of an allylic alcohol. nih.gov Independent epoxidation of the resulting acetates and subsequent transformations, including oxidation to a ketone and hydrolysis, furnished this compound. nih.gov This strategy highlighted that the face selectivity of the epoxidation was independent of the acetate configuration, enhancing the convergence of the synthesis. nih.gov

Unified and Asymmetric Total Synthesis of Phomactin Congeners

The development of unified and asymmetric total synthesis routes to phomactin congeners has been a significant achievement, allowing access to multiple members of the family from common intermediates in enantioenriched form. nih.govnih.govacs.org A unified, asymmetric total synthesis of phomactin terpenoids was developed, enabled by the selective C-C bond cleavage of hydroxylated pinene derivatives obtained from carvone (B1668592). nih.govnih.govacs.org This strategy provided an efficient route to various phomactin congeners, including phomactins A, K, P, R, and T, and also led to the structural reassignment of Sch 49027. nih.govnih.govacs.org

C−C Bond Cleavage Approaches in Terpenoid Synthesis

C-C bond cleavage approaches have emerged as powerful and non-intuitive strategies in the synthesis of complex terpenoids, including the phomactins. nih.govnih.govnih.govresearchgate.net The rearrangement of C-C single bonds in readily available carbocyclic scaffolds can yield uniquely substituted carbocycles that are challenging to construct otherwise. nih.govnih.govresearchgate.net Transition-metal-mediated cleavage of C-C bonds offers orthogonal selectivities compared to traditional pericyclic and carbocation-based rearrangements. nih.govnih.govresearchgate.net In the context of phomactin synthesis, a Rh(I)-catalyzed C-C bond cleavage reaction of a carvone-derived cyclobutanol (B46151) was leveraged to access rearranged carvone skeletons and address the challenge of enantiospecific construction of the congested cyclohexyl core. nih.govacs.org This skeletal remodeling allowed for efficient syntheses of diverse phomactin congeners in enantioenriched form. nih.govacs.org

Enantioselective Strategies for Core Structure Assembly

Enantioselective strategies are crucial for assembling the core structure of phomactins in the desired stereochemical form. One approach to the enantioselective synthesis of the ABC-tricyclic core of phomactin A involved a γ-hydroxylation strategy. acs.org The 1-oxadecalin (AB ring) was constructed convergently through a sequential Prins/Conia-ene reaction. acs.org The C ring was established by installing a hydroxyl group via γ-hydroxylation of an α-enone, with optimized regioselectivity achieved using a strong base with an oxophilic counterion and a bulky oxygen donor. acs.org This method provided the γ-hydroxylation product selectively. acs.org

Development of Novel Synthetic Methodologies Inspired by this compound Architecture

The intricate architecture of this compound has inspired the development of novel synthetic methodologies. The challenges associated with constructing the unique bicyclo[9.3.1]pentadecane core and its functionalized cyclohexyl ring have led to innovative approaches. nih.govresearchgate.netnih.govnih.govnih.gov The use of C-C bond cleavage reactions, as discussed earlier, exemplifies a novel strategy enabled by the complexity of the phomactin skeleton. nih.govnih.govnih.govresearchgate.net Additionally, cascade cyclization reactions, such as the Prins/Conia-ene sequence, have been developed and applied to the synthesis of phomactin substructures. acs.orgfrontiersin.orgacs.orgresearchgate.netpkusz.edu.cn

Prins/Conia-ene Cascade Cyclization

The Prins/Conia-ene cascade cyclization is a powerful methodology that has been applied to the construction of key structural elements of phomactins, particularly the tricyclic furanochroman skeleton found in phomactin A. acs.orgfrontiersin.orgacs.orgresearchgate.netpkusz.edu.cn This one-pot process involves a Prins cyclization followed by a Conia-ene reaction, efficiently forming highly functionalized cyclic systems. acs.orgpkusz.edu.cn A substrate-controlled asymmetric Prins/Conia-ene cascade cyclization has been developed using In(OTf)₃, providing good yields and high diastereoselectivity in the construction of the 1-oxadecalin product. acs.orgpkusz.edu.cn This cascade cyclization has been successfully employed for the construction of the highly functionalized 1-oxadecalin unit of phomactin A from acyclic precursors. acs.orgpkusz.edu.cn

γ-Hydroxylation Strategies

γ-Hydroxylation has been explored as a strategy for the formation of specific rings within the phomactin core structure. In the context of phomactin synthesis, a γ-hydroxylation approach was utilized in the enantioselective synthesis of the ABC-tricyclic furanochroman core of phomactin A, a related phomactin congener. This strategy involved establishing the C ring through the γ-hydroxylation of an α-enone. Regioselectivity in this reaction was optimized by employing a strong base with an oxophilic cation, such as tert-butyllithium, and a bulky oxygen donor, like the Davis reagent, which led to the selective formation of the γ-hydroxylation product in a reported yield of 63%. pkusz.edu.cnresearchgate.net This approach highlights the utility of γ-hydroxylation in constructing key cyclic systems found in the phomactin family.

Suzuki-Miyaura Coupling in Phomactin Synthesis

The Suzuki-Miyaura coupling reaction has been employed in the synthesis of phomactins, particularly for the construction of macrocyclic rings. While specific details regarding the direct application of Suzuki-Miyaura coupling in a reported total synthesis of this compound were not extensively detailed in the search results, this coupling has been a key strategy in the synthesis of other phomactin analogs, such as Phomactin A. acs.org For instance, an alkyl borane (B79455) Suzuki-Miyaura coupling was utilized to achieve a crucial macrocyclization step in the synthesis of phomactin A. acs.org This involved the stereo- and regioselective hydroboration of a terminal olefin to generate an alkyl borane species, which was then subjected to palladium(II)-catalyzed coupling conditions. acs.org This successful application in related phomactin syntheses suggests the potential of Suzuki-Miyaura coupling as a valuable tool for forming carbon-carbon bonds required to assemble the macrocyclic framework of this compound. Difficulties in Suzuki-Miyaura coupling reactions have been noted in phomactin synthesis efforts, with challenges in achieving desired product formation and separation from byproducts in some cases. nih.gov

Structure Activity Relationship Sar Studies of Phomactins

Design and Synthesis of Phomactin B2 Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are central to SAR studies. Synthetic efforts towards the phomactin family, including this compound, have been reported, reflecting the challenging nature of their unique bicyclo[9.3.1]pentadecane core. nih.govmsu.edunih.govlookchem.com Total syntheses of phomactins, such as the racemic synthesis of this compound, have been achieved using various strategies, including intramolecular cyclohexadienone annulation of chromium carbene complexes. msu.edunih.govnih.gov These synthetic routes allow for the systematic modification of specific positions on the phomactin skeleton to generate analogs with targeted structural changes. For instance, a total synthesis of (±)-phomactin B2 involved preparing a key carbene complex from geraniol (B1671447) and utilizing a cyclohexadienone annulation to construct the core ring system. nih.govnih.gov Further steps involved installing an exo-cyclic double bond and other functional group transformations. nih.govnih.gov The ability to synthesize these complex structures and their variants is fundamental to exploring the impact of different substituents and configurations on PAFR antagonist activity.

Identification of Critical Structural Motifs for Biological Activity

SAR studies have identified several critical structural motifs within the phomactin scaffold that are important for their biological activity as PAFR antagonists. These studies often involve comparing the activity of natural phomactins and their synthetic analogs with variations at specific positions.

Importance of C-(7-8) Lipophilicity

While direct information specifically on the importance of C-(7-8) lipophilicity for this compound's activity was not explicitly found in the search results, SAR studies on other compounds often highlight the role of lipophilicity in receptor binding. Modifications that alter the lipophilicity in certain regions of a molecule can impact its interaction with the binding site of a receptor like PAFR. Further dedicated SAR studies focusing on modifications at the C7 and C8 positions of this compound and evaluating their effect on activity would be needed to confirm the specific importance of lipophilicity in this region for this particular congener.

Role of C-20 Substitutions (e.g., Acetoxy, Methoxycarbonyl, Isoxazolyloxy)

Substitutions at the C-20 position of phomactins have been shown to influence their biological activity. While specific data on this compound with these exact substitutions at C-20 was not detailed in the search results, SAR studies on related natural products and synthetic libraries often explore the impact of varying functional groups at key positions. The nature of the substituent at C-20 (e.g., acetoxy, methoxycarbonyl, isoxazolyloxy) can affect the molecule's polarity, hydrogen bonding capabilities, and steric profile, all of which can influence binding to the PAFR. Research on novel phomactin analogs as PAF receptor ligands suggests that modifications on the phomactin core can lead to changes in activity. orcid.org

Significance of 2-beta-OH Configuration at C-2

The stereochemistry of functional groups is often critical for biological activity due to the specific spatial requirements of receptor binding sites. While the search results did not provide explicit data on SAR studies specifically detailing the significance of the 2-beta-OH configuration at C-2 for this compound, the synthesis of this compound has involved steps that control stereochemistry, such as hydroxyl directed epoxidation of an alkene and Mitsunobu inversion to achieve the desired configuration. nih.govnih.gov The fact that specific stereoisomers are targeted in synthesis suggests that the configuration at chiral centers, including C-2, is likely important for optimal biological activity. SAR studies on other phomactins or related diterpenoids would likely explore the impact of the stereochemistry at hydroxylated positions on their activity.

Mechanistic Insights Derived from SAR Analysis

Mechanistic insights derived from SAR analysis of phomactins primarily relate to their interaction with the platelet-activating factor receptor (PAFR). By identifying which structural modifications abolish or enhance activity, researchers can infer important features of the PAFR binding site and the nature of the interaction between phomactins and the receptor. Phomactins are known to be antagonists of the PAFR, inhibiting PAF-induced platelet aggregation. researchgate.netresearchgate.net SAR studies can help determine which parts of the phomactin molecule are involved in binding to the receptor and which might be involved in triggering or blocking the receptor's downstream signaling. For example, if modifications to a specific functional group significantly reduce activity, it suggests that this group is involved in a crucial interaction with the receptor, such as hydrogen bonding or van der Waals forces. Conversely, if a modification is tolerated or enhances activity, it provides information about the flexibility or nature of the binding pocket in that region. While detailed mechanistic data specifically for this compound was not extensively covered, the general principle of SAR in this context is to build a model of the ligand-receptor interaction based on the activity profiles of different analogs. Studies on phomactin D, another member of the family, have shown inhibition of PAF binding to its receptors and PAF-induced platelet aggregation. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10041464
Phomactin A14859607
Phomactin D6444168
Phomactin E23004354
Phomactin G23004355
Platelet-activating Factor (PAF)108156

Interactive Data Tables

Based on the search results, specific quantitative data for SAR studies of this compound analogs with varying C-20 substitutions or C-2 configurations was not presented in a format suitable for creating interactive data tables with numerical activity values. The search results primarily discussed the synthetic approaches and the general importance of certain structural features based on broader phomactin studies. Therefore, interactive data tables with specific activity data for this compound analogs cannot be generated from the provided search snippets.

Pre Clinical Biological Activities and Molecular Mechanisms

Platelet Activating Factor (PAF) Antagonism

Phomactins, including Phomactin B2, are recognized as potent antagonists of Platelet Activating Factor (PAF). nih.govscispace.commdpi.comacs.orgmsu.eduacs.orgnih.govnih.govsci-hub.senih.govresearchgate.netlookchem.com PAF is a potent phospholipid mediator involved in numerous physiological and pathological processes, such as inflammation, allergy, and cardiovascular diseases. researchgate.netmdpi.comencyclopedia.pub PAF antagonists function by inhibiting the binding of PAF to its receptor, thereby blocking downstream signaling pathways. researchgate.netnih.gov

Inhibition of PAF-Induced Platelet Aggregation

This compound has demonstrated the ability to inhibit PAF-induced platelet aggregation. acs.orgacs.orgnih.govnii.ac.jpjst.go.jp Studies have reported the inhibitory concentration 50% (IC₅₀) values for this compound and other phomactins against PAF-induced platelet aggregation. For instance, this compound showed an IC₅₀ of 1.6 x 10⁻⁶ M in one study. nii.ac.jpjst.go.jp Other phomactins, such as Phomactin A, B, and B1, also exhibited inhibitory effects, albeit generally at higher concentrations compared to this compound in this specific assay. nii.ac.jpjst.go.jp Phomactin D has been reported as a particularly potent congener in inhibiting platelet aggregation, with an IC₅₀ of 0.80 μM. mdpi.com

CompoundPAF-Induced Platelet Aggregation IC₅₀ (M)Source
Phomactin A1.0 x 10⁻⁵ nii.ac.jpjst.go.jp
Phomactin B1.7 x 10⁻⁵ nii.ac.jpjst.go.jp
Phomactin B19.8 x 10⁻⁶ nii.ac.jpjst.go.jp
This compound1.6 x 10⁻⁶ nii.ac.jpjst.go.jp
Phomactin D8.0 x 10⁻⁷ (0.80 μM) mdpi.comacs.org

Ligand-Receptor Interactions and Molecular Targets (e.g., PAF Receptor)

The antagonistic activity of phomactins, including this compound, is mediated through their interaction with the PAF receptor (PAFR). mdpi.comacs.orgacs.orgnih.govresearchgate.netnih.govnii.ac.jpjst.go.jpnih.gov Phomactins inhibit the binding of PAF to its receptors. mdpi.comacs.orgacs.orgnih.govnii.ac.jpjst.go.jpnih.gov Studies have measured the inhibitory effects of phomactins on the binding of PAF to its receptors, providing IC₅₀ values. This compound demonstrated an IC₅₀ of 5.4 x 10⁻⁶ M in one study evaluating its inhibition of PAF binding to its receptors. nii.ac.jpjst.go.jp Phomactin A and B1 also inhibited PAF receptor binding, with IC₅₀ values of 2.3 x 10⁻⁶ M and 2.0 x 10⁻⁵ M, respectively. nii.ac.jpjst.go.jp Phomactin D exhibited potent inhibition of PAF receptor binding with an IC₅₀ value of 0.12 μM. mdpi.com

CompoundPAF Receptor Binding Inhibition IC₅₀ (M)Source
Phomactin A2.3 x 10⁻⁶ nii.ac.jpjst.go.jp
Phomactin B12.0 x 10⁻⁵ nii.ac.jpjst.go.jp
This compound5.4 x 10⁻⁶ nii.ac.jpjst.go.jp
Phomactin D1.2 x 10⁻⁷ (0.12 μM) mdpi.comacs.org

Computational Modeling and Molecular Docking Studies of PAFR Binding

While phomactins are known to interact with the PAF receptor, detailed computational modeling and molecular docking studies specifically focused on the binding of this compound to PAFR were not explicitly found in the provided search results. However, structure-activity relationship studies on various phomactin analogues have contributed to understanding how structural features influence their PAF antagonistic activity and binding to the receptor. mdpi.comnih.gov

Anti-proliferative and Cytostatic Activities in in vitro Models

Beyond their PAF antagonistic properties, phomactins have also shown anti-proliferative and cytostatic activities in in vitro models. researchgate.netresearchgate.netnih.govrsc.orgresearchgate.net These activities suggest potential roles in inhibiting cell growth and division.

Modulation of Tumor Cell Repopulation Following Gamma Radiation Therapy

Several phomactins have demonstrated beneficial effects in suppressing the rate of repopulation of tumor cells following gamma radiation therapy in in vitro studies. researchgate.netnih.govacs.orgresearchgate.net This suggests that these compounds could potentially enhance the effectiveness of radiation therapy by limiting the regrowth of cancer cells after treatment. This compound is among the phomactins that have been investigated for this activity. acs.org This effect has been observed in various tumor cell lines, including human melanoma cells (B16F10 and SKmel137) and TC-1 cells. researchgate.net

Other Investigated Biological Activities of Phomactin Family Members (Contextual)

Members of the phomactin family exhibit a range of other biological activities in addition to PAF antagonism and effects on tumor cell repopulation. These activities, while not solely focused on this compound in the provided context, highlight the broader pharmacological potential of this class of compounds. Other reported activities of phomactin family members include antiviral, antimicrobial, anti-inflammatory, and general anticancer properties. researchgate.netresearchgate.net These diverse bioactivities underscore the significance of Phoma species as a source of bioactive secondary metabolites. researchgate.netresearchgate.net

This compound is a diterpenoid isolated from the fungus Phoma sp. nih.gov. It is one of several related compounds known as phomactins, which are characterized by a unique bicyclo[9.3.1]pentadecane ring system nih.govmsu.edunih.gov. Phomactins were initially discovered during a search for fungal metabolites that exhibit platelet-activating factor receptor (PAFR) antagonism nih.gov.

Antimicrobial Potential (General Phoma Metabolites)

Fungi belonging to the genus Phoma, including various species such as Phoma arachidicola, P. sorghina, P. exigua var. exigua, P. herbarum, P. multirostrata, P. betae, and P. fimeti, are known to produce a diverse array of bioactive secondary metabolites. researchgate.netresearchgate.net These metabolites encompass various chemical classes, including polyketides, macrosporins, terpenes, terpenoids, thiodiketopiperazines, cytochalasin derivatives, phenolic compounds, and alkaloids. researchgate.netresearchgate.net Research has demonstrated the antimicrobial potential of these compounds against a variety of pathogens, including bacteria, fungi, and viruses. researchgate.netresearchgate.net

Studies on endophytic Phoma species have provided evidence for their ability to produce antimicrobial compounds. researchgate.net For instance, extracts from an endophytic Phoma sp. showed good antifungal, antibacterial, and algicidal properties. muhn.edu.cn Specific compounds isolated from Phoma sp., such as phomalacton, (3R)-5-hydroxymellein, and emodin (B1671224), have displayed notable antibacterial, antifungal, and algicidal activities. muhn.edu.cnresearchgate.net Phomalacton, in preliminary studies, demonstrated strong antibacterial and good antifungal and antialgal activities. muhn.edu.cnresearchgate.net (3R)-5-hydroxymellein and emodin also showed good antifungal, antibacterial, and algicidal properties. muhn.edu.cnresearchgate.net

Another study investigating an endophytic Phoma sp. isolated from Schinus terebinthifolius evaluated its antibacterial capacity against human-pathogenic bacteria. The endophyte, identified as Phoma herbarum URM 7221, showed significant activity against Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, and MRSA (Methicillin-resistant Staphylococcus aureus) in agar (B569324) diffusion assays. The petroleum ether extract of the metabolic liquid of Phoma sp. URM 7221 showed minimum inhibitory concentrations (MICs) of 25 µg/mL against S. aureus and 500 µg/mL against MRSA. Chemical analysis of the active extracts suggested the presence of phenolic compounds, triterpenes, steroids, reducing sugars, and mono- and sesquiterpenes.

While the general antimicrobial potential of Phoma metabolites is well-documented, specific detailed research findings on the direct antimicrobial activity of this compound itself are less extensively reported in the provided search results. One review mentions that a terpene from marine-derived fungi, specifically referencing this compound (listed as compound 102), was tested for biological activity and was found to be devoid of antimicrobial activity. semanticscholar.org However, other phomactins have shown biological activities, and the broader context of Phoma metabolites highlights the genus as a source of antimicrobial agents.

Phoma Metabolite (Examples)Source Phoma Species (Examples)Demonstrated Activities (Examples)
PhomalactonPhoma sp.Antibacterial, Antifungal, Algicidal
(3R)-5-HydroxymelleinPhoma sp.Antibacterial, Antifungal, Algicidal
EmodinPhoma sp.Antibacterial, Antifungal, Algicidal
Phenolic compoundsPhoma herbarum URM 7221Antibacterial (S. aureus, MRSA)
TriterpenesPhoma herbarum URM 7221Antibacterial (S. aureus, MRSA)
SteroidsPhoma herbarum URM 7221Antibacterial (S. aureus, MRSA)
Mono- and SesquiterpenesPhoma herbarum URM 7221Antibacterial (S. aureus, MRSA)

Advanced Analytical and Bioanalytical Methodologies in Phomactin Research

High-Resolution Chromatographic and Spectroscopic Techniques for Metabolite Profiling

High-resolution chromatographic and spectroscopic techniques play a crucial role in the profiling of phomactin metabolites from producing organisms, primarily marine-derived fungi. High-performance liquid chromatography (HPLC), often coupled with UV detection and mass spectrometry (MS), and ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) are fundamental for separating complex mixtures of fungal secondary metabolites. mdpi.comsemanticscholar.orgresearchgate.netuni-frankfurt.ded-nb.inforesearchgate.net These chromatographic methods provide the necessary separation power to isolate individual phomactins, even those present in low concentrations.

Spectroscopic techniques are indispensable for the structural elucidation of isolated phomactins. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, provides detailed information about the carbon-hydrogen framework and connectivity within the molecule. uni-frankfurt.ded-nb.inforesearchgate.net Infrared (IR) and Ultraviolet (UV) spectroscopy offer insights into the presence of specific functional groups and chromophores, such as α,β-unsaturated carbonyl systems found in some phomactins. acs.orgjohnwoodgroup.comresearchgate.netacs.org

For Phomactin B2 (CID 10041464) and other phomactins like B, B1, C, and D, their structures have been determined using a combination of spectroscopic evidence, including NMR, MS, and IR. researchgate.netresearchgate.netacs.org X-ray crystallography has been employed to unambiguously confirm the structures and relative stereochemistry of certain phomactins. researchgate.netresearchgate.netacs.org Determining the absolute configuration of chiral centers in phomactins, such as Phomactin B, B1, and B2, has been achieved using methods like the advanced Mosher's method and Circular Dichroism (CD) spectroscopy. uni-frankfurt.deresearchgate.net The presence of an α,β-unsaturated ketone chromophore in many phomactins makes CD spectroscopy particularly useful for assigning absolute configurations. uni-frankfurt.de

Mass Spectrometry-Based Approaches (e.g., Feature-Based Molecular Networking) for Diversification Studies

Mass spectrometry-based approaches, particularly molecular networking, have become powerful tools for visualizing and analyzing the chemical diversity within phomactin-producing fungal extracts. Molecular networking organizes MS/MS data based on the similarity of fragmentation patterns, grouping related compounds together in a network format. researchgate.netresearchid.cofrontiersin.org This approach allows researchers to quickly identify known phomactins and, more importantly, to detect and prioritize potentially novel phomactin variants (analogs) based on their spectral similarity to known compounds. researchgate.netfrontiersin.orgtandfonline.com

Feature-Based Molecular Networking (FBMN), an advancement in molecular networking, builds upon chromatographic feature detection and alignment tools. researchgate.net This method enhances the resolution of isomers and enables quantitative analysis within the molecular network. researchgate.net Visualization tools like Gephi are used to represent the molecular network, assisting in the observation of phomactin diversification and guiding the targeted isolation of new variants. researchgate.netresearchgate.netacs.org This strategy has been instrumental in the discovery of new phomactin structures by highlighting related compounds within complex metabolomic datasets. tandfonline.com

Application of Metabolomics and Chemometrics in Phomactin Discovery

Metabolomics, the comprehensive study of all metabolites in a biological system, combined with chemometrics, the application of mathematical or statistical methods to chemical data, has proven to be a powerful strategy for the discovery and diversification of phomactins. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netacs.orgpharmacognosy.us This integrated approach allows for the analysis of complex metabolic profiles and the correlation of chemical variations with different biological or cultivation conditions. mdpi.comresearchgate.netacs.org

By applying metabolomics analyses and systematically varying fungal culture conditions using experimental designs, such as fractional factorial designs (FFED), researchers can enhance the production of secondary metabolites and uncover hidden chemical diversity. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netacs.org Chemometrics is then used to analyze the large datasets generated by high-throughput analytical techniques (like UHPLC-HRMS/MS), identifying patterns and relationships between cultivation parameters and metabolite production. mdpi.comsemanticscholar.org

This combined metabolomics and chemometrics strategy has successfully led to the diversification of phomactin terpenoids produced by fungi like Biatriospora sp. CBMAI 1333. researchgate.netresearchgate.netacs.org A notable achievement of this approach is the discovery and isolation of phomactinine, the first nitrogen-bearing phomactin, which possesses a rearranged carbon skeleton. mdpi.comresearchgate.netresearchgate.netacs.orgpharmacognosy.us The integration of metabolomics and chemometrics can be further extended to incorporate bioactivity data, structural novelty, and genomic information to accelerate the discovery process of new natural products like phomactins. researchgate.netresearchgate.netacs.org

Challenges and Future Research Directions

Synthetic Challenges in Accessing Complex Phomactin B2 Scaffolds and Analogs

The unique and complex bicyclo[9.3.1]pentadecane ring system of phomactins, including this compound, poses considerable challenges for chemical synthesis nih.govmsu.eduresearchgate.netnih.govnih.gov. Despite significant synthetic efforts towards various phomactin family members over the past decades, total syntheses have only been reported for a limited number of congeners, such as phomactins A, D, and G, in addition to (±)-Phomactin B2 nih.govmsu.eduresearchgate.netnih.govpkusz.edu.cnlookchem.com.

One of the central difficulties lies in the construction of the highly functionalized cyclohexyl core and the bridging 12-membered macrocycle nih.govnih.gov. Different synthetic strategies have been explored, including approaches that involve constructing the six-membered ring before the 12-membered ring, or simultaneously assembling both rings nih.gov. For instance, a total synthesis of (±)-Phomactin B2 utilized an intramolecular cyclohexadienone annulation of a chromium carbene complex to construct both rings in a single step, albeit as a mixture of diastereomers nih.govmsu.eduresearchgate.net.

Specific challenges encountered in phomactin synthesis include achieving stereoselective transformations, such as methylation of cyclohexenones and hydroxyl-directed epoxidation of alkenes nih.gov. Protecting group strategies also require careful consideration, as demonstrated by issues encountered with a TIPS protecting group hindering a Peterson olefination in one synthesis of this compound, necessitating a change to a MOM group nih.govresearchgate.net. Furthermore, installing specific functional groups at desired positions within the complex scaffold can be problematic. For example, the introduction of a single carbon atom via methylenation of an enone intermediate proved challenging in one approach to the phomactin framework due to steric hindrance around the carbonyl group nih.gov. The sensitivity of certain functionalities, such as hydrated furans found in some phomactins like Phomactin A, also dictates the late-stage introduction of such fragments in synthetic routes nih.govscribd.com.

The sheer number of synthetic studies and "progress toward" reports in the literature underscores the inherent difficulty in preparing these molecules nih.gov. Future research in this area will likely focus on developing more efficient, convergent, and stereoselective synthetic routes to access this compound and its analogs, potentially employing novel reaction methodologies and strategies to overcome the current limitations.

Unraveling Undiscovered Biosynthetic Pathways and Enzymes for Phomactin Variants

Understanding the biosynthetic pathways of natural products is crucial for exploring their structural diversity and developing alternative production methods. While phomactins are known to be produced by Phoma sp. and other fungi, the detailed enzymatic cascade leading to the diverse phomactin structures, including this compound, is still an active area of research mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net.

Recent studies have shed light on the core biosynthetic machinery. It has been reported that phomactin biosynthesis in Phoma sp. ATCC 74077 requires primarily two enzymes: a type I diterpene cyclase (PhmA) and a P450 monooxygenase (PhmC) researchgate.netresearchgate.netnih.gov. PhmA is responsible for catalyzing the formation of the phomactatriene scaffold from geranylgeranyldiphosphate, a precursor also involved in the biosynthesis of taxanes mdpi.comnih.govmsu.eduacs.orgchemrxiv.org. PhmC then sequentially catalyzes oxidative modifications at multiple sites on the phomactatriene core, leading to the generation of various phomactin congeners researchgate.netresearchgate.netnih.gov. Isotope labeling experiments have been employed to investigate the rearrangement mechanisms of the diterpene scaffold during biosynthesis researchgate.netresearchgate.netnih.gov.

Despite these advances, much remains to be discovered about the specific enzymes and steps involved in the biosynthesis of individual phomactin variants like this compound. Unraveling the precise sequence of oxidative modifications catalyzed by PhmC and potentially other enzymes for each congener is a key challenge. Identifying and characterizing additional enzymes that might be involved in tailoring reactions, such as specific hydroxylations, epoxidations, or ring formations that differentiate this compound from other phomactins, is essential. Future research will involve further genetic and biochemical studies, including enzyme characterization and in vitro reconstitution of proposed biosynthetic steps, to fully delineate the pathways leading to the structural diversity observed within the phomactin family.

Identification of Novel Molecular Targets and Deeper Mechanistic Understanding of Biological Effects

Phomactins are known for their platelet-activating factor (PAF) antagonistic activities mdpi.comnih.govmsu.eduacs.orgresearchgate.netresearchgate.netjst.go.jp. This compound has been shown to inhibit PAF-induced platelet aggregation and binding to its receptors jst.go.jp. However, the full spectrum of biological activities of this compound and the precise molecular mechanisms underlying its observed effects warrant further investigation.

While PAF antagonism is a known property, it is possible that this compound interacts with other molecular targets or modulates different signaling pathways. Identifying these novel targets could reveal new therapeutic potentials beyond inflammation and allergy, where PAF is primarily involved researchgate.net. Deeper mechanistic studies are needed to understand how this compound interacts with the PAF receptor at a molecular level and how this interaction translates into its observed biological outcomes. This could involve structural studies of the receptor-ligand complex, as well as detailed biochemical and cell-based assays to probe downstream signaling events.

Furthermore, exploring the potential synergistic or antagonistic effects of this compound in combination with other bioactive molecules could be a fruitful area of research. Understanding the structure-activity relationships within the phomactin family has been facilitated by synthetic efforts and the preparation of derivatives mdpi.com. Continued synthesis of this compound analogs with targeted structural modifications can help to further elucidate the key pharmacophores responsible for its biological activities and potentially lead to the development of more potent or selective compounds.

Potential for Synthetic Biology and Biotechnological Approaches for Efficient Production

The complex chemical structures of natural products like this compound often lead to challenging and low-yielding chemical synthesis routes, making large-scale production difficult and expensive researchgate.net. This has spurred interest in exploring alternative production methods, such as synthetic biology and biotechnological approaches nih.govnih.gov.

The recent identification of the phomactin biosynthetic gene cluster and the key enzymes PhmA and PhmC provides a foundation for potentially producing phomactins, including this compound, using engineered biological systems researchgate.netresearchgate.netnih.gov. Heterologous expression of the phomactin biosynthetic genes in suitable host organisms, such as Escherichia coli or yeast, could offer a more efficient and sustainable route to produce this compound nih.gov.

However, several challenges need to be addressed to realize the full potential of synthetic biology for phomactin production. These include optimizing gene expression levels, ensuring proper folding and activity of the fungal enzymes in a heterologous host, and efficiently channeling metabolic precursors towards phomactin biosynthesis nih.gov. Metabolic engineering of the host organism may be required to increase the availability of geranylgeranyldiphosphate and to minimize competing metabolic pathways. Furthermore, engineering efforts could focus on manipulating the activity or specificity of PhmC to favor the production of this compound over other phomactin congeners.

Future research will involve developing robust host strains, optimizing fermentation conditions, and employing genetic engineering strategies to enhance the yield and purity of biotechnologically produced this compound. This approach could not only provide a more scalable source of the compound for research and potential therapeutic applications but also facilitate the generation of novel phomactin analogs through combinatorial biosynthesis and enzyme engineering.

Collaborative and Interdisciplinary Research Frameworks in Natural Product Discovery

The study of complex natural products like this compound inherently benefits from collaborative and interdisciplinary research efforts. Addressing the challenges outlined above requires expertise spanning various scientific disciplines, including organic chemistry, molecular biology, genetics, biochemistry, pharmacology, and microbiology wisc.edu.

Successful natural product discovery and development often involve a pipeline that includes isolation from natural sources, structural characterization, chemical synthesis, biological activity screening, and mechanistic studies researchgate.netresearchgate.net. Integrating these different stages through collaborative frameworks can accelerate progress. For example, close collaboration between synthetic chemists and biologists can facilitate the design and synthesis of targeted analogs for structure-activity relationship studies and the validation of molecular targets. Similarly, collaboration between microbiologists, geneticists, and synthetic biologists is crucial for identifying producing organisms, elucidating biosynthetic pathways, and developing biotechnological production strategies.

Future research in the phomactin field will benefit from establishing and strengthening interdisciplinary collaborations. This could involve joint research projects, shared resources and expertise, and the training of researchers with multidisciplinary skills. Such frameworks are essential for tackling the multifaceted challenges associated with complex natural products and translating scientific discoveries into potential applications. Collaborative studies involving the isolation, chemical synthesis, and bioactivity investigation of phomactins have already demonstrated the benefits of such integrated approaches researchgate.netresearchgate.net.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.